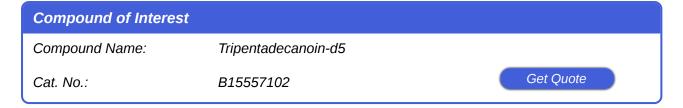


A Technical Guide to Tripentadecanoin-d5 for Quantitative Lipidomics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tripentadecanoin-d5**, a critical internal standard for the accurate quantification of triglycerides in complex biological matrices. Below, you will find detailed information on its suppliers, chemical properties, a representative experimental protocol for its use in mass spectrometry-based lipidomics, and a conceptual workflow diagram.

Tripentadecanoin-d5: Properties and Suppliers

Tripentadecanoin-d5 is a deuterated form of tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. The deuterium labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to its endogenous counterpart but can be distinguished by its higher mass.[1][2] This allows for the correction of variability introduced during sample preparation and analysis.

Chemical Properties:



Property	Value
Chemical Name	[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate[3]
Synonyms	TG(15:0/15:0/15:0)-d5, 1,2,3-Tripentadecanoyl glycerol-d5
CAS Number	1219804-57-5[1]
Molecular Formula	C48H87D5O6[1][2]
Molecular Weight	770.27 g/mol [1][3]
Unlabeled CAS	7370-46-9[1][2]

Supplier and Catalog Information:

Supplier	Catalog Number
MedChemExpress	HY-146737S[1]
LGC Standards	TRC-T808402-10MG[4]
Clinivex	RCLST204808[3]

Experimental Protocol: Quantification of Triglycerides in Human Plasma using Tripentadecanoin-d5 and LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of triglycerides from human plasma using **Tripentadecanoin-d5** as an internal standard. This method is adapted from established lipid extraction protocols.

Materials:

• Human plasma samples

Foundational & Exploratory



- Tripentadecanoin-d5 internal standard solution (concentration to be optimized based on expected analyte levels)
- Chloroform
- Methanol
- 0.9% NaCl solution
- LC-MS grade solvents (e.g., acetonitrile, isopropanol, water) with appropriate additives (e.g., formic acid, ammonium formate) for mobile phases

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - In a clean glass tube, add a precise volume of the Tripentadecanoin-d5 internal standard solution.
 - Add a known volume of the plasma sample to the tube containing the internal standard and vortex briefly.
- Lipid Extraction (Folch Method):
 - Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample containing the internal standard. A common ratio is 20:1 solvent to sample volume (e.g., for a 50 μL plasma sample, add 1 mL of the chloroform:methanol mixture).
 - Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to precipitate proteins.
 - $\circ~$ To induce phase separation, add 0.2 volumes of 0.9% NaCl solution (e.g., 200 μL for every 1 mL of solvent).
 - Vortex the mixture for 30 seconds.



- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into a lower organic phase (containing lipids) and an upper aqueous phase.
- Lipid Collection and Preparation for Analysis:
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1
 (v/v) mixture of methanol and isopropanol.

LC-MS/MS Analysis:

- Inject the reconstituted lipid extract onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) for the separation of different triglyceride species.
- Analyze the eluent from the LC column using a tandem mass spectrometer operating in a positive electrospray ionization (ESI) mode.
- Set up Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the endogenous triglycerides and the **Tripentadecanoin-d5** internal standard. Typically, for triglycerides, the ammonium adduct is selected as the precursor ion, and the product ions correspond to the neutral loss of one of the fatty acid chains.

Data Analysis and Quantification:

- Integrate the peak areas for the endogenous triglycerides and the Tripentadecanoin-d5 internal standard.
- Calculate the response ratio by dividing the peak area of each endogenous triglyceride by the peak area of the **Tripentadecanoin-d5** internal standard.
- Quantify the concentration of each triglyceride species by comparing the response ratio to a standard curve generated with known concentrations of authentic triglyceride standards.



Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of triglycerides using an internal standard.



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Caption: Workflow for Triglyceride Quantification.

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